7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one
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Overview
Description
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes two fused six-membered aromatic rings, one of which is a pyrimidine. They are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives usually involves the reaction of anthranilic acid derivatives with isocyanates, carbamates, or ureas. The specific synthesis pathway for this compound would depend on the exact substituents and their positions .Molecular Structure Analysis
The molecular structure of quinazolinones can be analyzed using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the nature of its substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound would depend on its biological activity and potential applications. For quinazolinones, potential areas of research might include the development of new synthetic methods, the exploration of new biological activities, and the design of new drug candidates .
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F4N3O2/c1-12-24-16-10-14(20)2-3-15(16)18(28)26(12)11-13-5-8-25(9-6-13)17(27)4-7-19(21,22)23/h2-3,10,13H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHMNAIXWRDBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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